molecular formula C13H7Cl3N2OS B13407040 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione

5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione

Cat. No.: B13407040
M. Wt: 345.6 g/mol
InChI Key: BMIDBTFCJJFMJX-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a benzimidazole core. Its molecular formula is C13H7Cl3N2OS, and it has a molecular weight of approximately 345.63 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione typically involves the reaction of 2,3-dichlorophenol with 5-chloro-1,3-dihydrobenzimidazole-2-thione. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline: Similar structure but with a nitro group instead of a thione.

    N-[5-Chloro-4-(2,3-dichlorophenoxy)-2-nitrophenyl]acetamide: Contains an acetamide group.

Uniqueness

5-Chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione is unique due to its specific combination of chlorine atoms and the benzimidazole-thione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H7Cl3N2OS

Molecular Weight

345.6 g/mol

IUPAC Name

5-chloro-4-(2,3-dichlorophenoxy)-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C13H7Cl3N2OS/c14-6-2-1-3-9(10(6)16)19-12-7(15)4-5-8-11(12)18-13(20)17-8/h1-5H,(H2,17,18,20)

InChI Key

BMIDBTFCJJFMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=CC3=C2NC(=S)N3)Cl

Origin of Product

United States

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